molecular formula C20H20N4O2 B5401463 N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No. B5401463
M. Wt: 348.4 g/mol
InChI Key: BHRTURCBSIRYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as DMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has also been shown to bind to specific receptors in cells, such as the GABA-A receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In agriculture, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been shown to inhibit the growth of weeds and promote plant growth. In material science, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been used as a building block for the synthesis of various materials, including liquid crystals with specific optical properties.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. However, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea also has limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research and development of N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. In medicinal chemistry, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea could be further studied for its potential use as an anticancer agent and for the treatment of bacterial and fungal infections. In agriculture, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea could be further studied for its potential use as a herbicide and plant growth regulator. In material science, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea could be further studied for its potential use as a building block for the synthesis of various materials with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea and its potential toxicity.

Synthesis Methods

N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea can be synthesized through a multistep process that involves the reaction of 4-[(6-methyl-3-pyridazinyl)oxy]phenylamine with 2,4-dimethylphenyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been shown to have antitumor, antibacterial, and antifungal properties. In agriculture, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been used as a herbicide and plant growth regulator. In material science, N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-4-10-18(14(2)12-13)22-20(25)21-16-6-8-17(9-7-16)26-19-11-5-15(3)23-24-19/h4-12H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRTURCBSIRYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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